molecular formula C14H15NO3S B298993 methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B298993
M. Wt: 277.34 g/mol
InChI Key: LALGOQYPXGQUGX-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as METC, is a chemical compound that has shown promising results in scientific research. This compound belongs to the pyrrole family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and inhibits the growth of bacteria. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has shown promising results in inhibiting the growth of cancer cells and bacteria. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.

Future Directions

There are several future directions for methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate research. One direction is to further investigate the mechanism of action of this compound. Another direction is to determine the toxicity of this compound and its potential side effects. Additionally, further studies are needed to determine the efficacy of this compound in vivo and its potential as a therapeutic agent for cancer and bacterial infections.

Synthesis Methods

Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized through various methods, including a one-pot reaction, a multistep synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid. The multistep synthesis involves the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine, followed by the reaction of the resulting product with ethyl chloroformate and ammonia. The microwave-assisted synthesis involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under microwave irradiation.

Scientific Research Applications

Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown potential in scientific research as an anticancer, antitumor, and antimicrobial agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl (4Z)-1-ethyl-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-4-15-9(2)12(14(17)18-3)11(13(15)16)8-10-6-5-7-19-10/h5-8H,4H2,1-3H3/b11-8-

InChI Key

LALGOQYPXGQUGX-FLIBITNWSA-N

Isomeric SMILES

CCN1C(=C(/C(=C/C2=CC=CS2)/C1=O)C(=O)OC)C

SMILES

CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C

Canonical SMILES

CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C

Origin of Product

United States

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